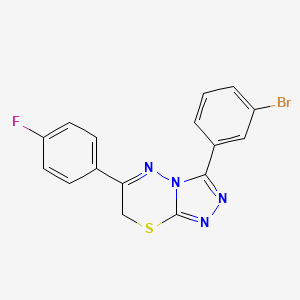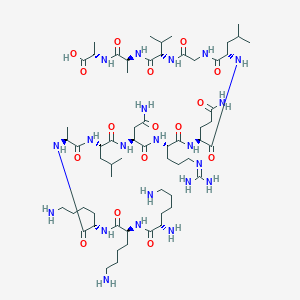![molecular formula C22H22N5NaO2 B12382998 Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-J2 (sodium) is the sodium form of GSK-J2, which is an isomer of GSK-J1. Unlike GSK-J1, GSK-J2 (sodium) lacks specific activity. GSK-J1 is known to be a potent inhibitor of histone H3 lysine 27 (H3K27) demethylases JMJD3/KDM6B and UTX/KDM6A . GSK-J2 (sodium) is primarily used as a negative control in scientific research involving GSK-J1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-J2 (sodium) involves the regio-isomerization of GSK-J1. The process typically includes the following steps:
Formation of the core structure: The core structure of GSK-J2 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of functional groups: Specific functional groups are introduced to the core structure to achieve the desired chemical properties.
Conversion to sodium salt: The final step involves the conversion of GSK-J2 to its sodium form by reacting it with sodium hydroxide
Industrial Production Methods
Industrial production of GSK-J2 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch synthesis is conducted in industrial reactors.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
GSK-J2 (sodium) undergoes various chemical reactions, including:
Oxidation: GSK-J2 (sodium) can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions using reducing agents.
Substitution: Substitution reactions can take place, where functional groups in GSK-J2 (sodium) are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GSK-J2 (sodium) .
Scientific Research Applications
GSK-J2 (sodium) is widely used in scientific research, particularly in the following areas:
Cancer Research: It is employed in cancer research to investigate the effects of histone demethylation on cancer cell proliferation and differentiation.
Inflammatory Diseases: GSK-J2 (sodium) is used to explore the role of H3K27 demethylases in inflammatory and autoimmune diseases.
Drug Development: It serves as a tool in drug development to validate the specificity and efficacy of potential inhibitors targeting H3K27 demethylases.
Mechanism of Action
GSK-J2 (sodium) itself lacks specific activity, but it is used as a control to study the mechanism of action of GSK-J1. GSK-J1 inhibits H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A by binding to their active sites, thereby preventing the demethylation of H3K27 . This inhibition leads to changes in gene expression and cellular processes, including cell differentiation, proliferation, and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
GSK-J1: A potent inhibitor of H3K27 demethylases with specific activity.
GSK-J4: A cell-permeable prodrug form of GSK-J1 used in in vivo studies.
GSK-J5: A cell-permeable prodrug form of GSK-J2 used in in vivo studies.
Uniqueness of GSK-J2 (sodium)
GSK-J2 (sodium) is unique in that it serves as an inactive control for GSK-J1, allowing researchers to distinguish between specific and non-specific effects of H3K27 demethylase inhibition . This makes it a valuable tool in epigenetic research and drug development .
Properties
Molecular Formula |
C22H22N5NaO2 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
sodium;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
InChI Key |
ZBQSYIOCAWRFHG-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CN=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


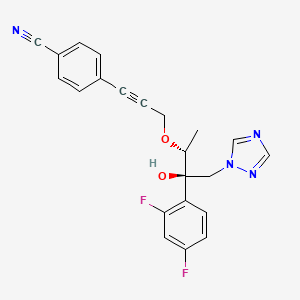
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)



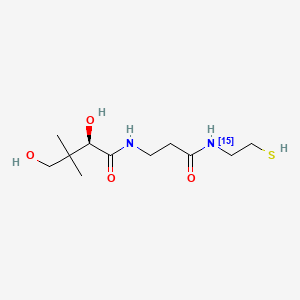
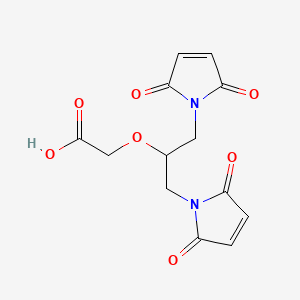
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
